molecular formula C19H32O2 B108442 5beta-Androstane-3beta,17beta-diol CAS No. 6038-31-9

5beta-Androstane-3beta,17beta-diol

Cat. No. B108442
CAS RN: 6038-31-9
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-VXZRPZIYSA-N
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Description

5beta-Androstane-3beta,17beta-diol is a metabolite of dihydrotestosterone, a potent natural androgen. It is known to bind the estrogen receptor beta (ERbeta) rather than the androgen receptor, suggesting its role in modulating estrogenic effects in tissues like the prostate and brain. This compound has been implicated in inhibiting prostate cancer cell migration and modulating gene transcription in neuronal cells through ERbeta-mediated pathways .

Synthesis Analysis

The synthesis of 5beta-Androstane-3beta,17beta-diol and its derivatives has been explored in several studies. For instance, derivatives of 5alpha-androstane-3alpha,17beta-diol have been synthesized with various functional groups to investigate their potential as antiandrogens . Additionally, solid-phase synthesis has been employed to create libraries of 16alpha-derivatives of 5alpha-androstane-3alpha,17beta-diol for the development of steroidal therapeutic agents .

Molecular Structure Analysis

The molecular structure of 5beta-Androstane-3beta,17beta-diol is characterized by its steroid backbone and the specific orientation of hydroxyl groups at the 3beta and 17beta positions. The configuration of these hydroxyl groups is crucial for its biological activity, as it determines the compound's ability to interact with estrogen receptors .

Chemical Reactions Analysis

5beta-Androstane-3beta,17beta-diol can undergo various chemical reactions, including metabolism in the pituitary gland to form more polar steroids such as 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha,17beta-triol . The preparation of its stereoisomers has also been reported, which involves reactions leading to ring D rearrangement products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5beta-Androstane-3beta,17beta-diol are influenced by its steroidal structure and functional groups. These properties are essential for its biological activity and interaction with cellular receptors. The compound's ability to inhibit cell migration and proliferation, as well as to modulate gene transcription, is a result of its specific molecular interactions with ERbeta .

Scientific Research Applications

Molecular Mechanisms in Neuronal Cells

5beta-Androstane-3beta,17beta-diol (3betaAdiol) is a metabolite of 5alpha-dihydrotestosterone and plays a significant role in modulating gene transcription in neuronal cells. It binds to estrogen receptor (ER)-beta and regulates transcription through estrogen receptor-mediated pathways, particularly in brain tissues (Pak et al., 2005).

Prostate and Skeletal Muscle Metabolism

In studies involving patients with benign prostatic hypertrophy (BPH), 5beta-Androstane-3beta,17beta-diol showed varied uptake and conversion in prostate and skeletal muscle. It is metabolically active and is involved in the biotransformation to other androgens like 5alpha-DHT, playing a role in prostatic physiology (Horst et al., 1975).

Effects on Sexual Accessory Glands

5beta-Androstane-3beta,17beta-diol demonstrates biological activity in the maintenance and regeneration of prostate glands and seminal vesicles in castrated and hypophysectomized rats. It shows variable degrees of stimulation in different animal preparations, indicating its active role in androgenic processes (Ahmad et al., 1978).

Rapid Metabolism in Pituitary

In the male rat pituitary, this compound undergoes rapid and extensive metabolism into polar steroids, such as 5alpha-androstane-3beta, 6alpha-17beta-triol. These metabolites suggest potential biological roles that are yet to be fully understood (Guiraud et al., 1979).

Regulation of Brain Function

5beta-Androstane-3beta,17beta-diol activates pathways resembling the epidermal growth factor responsive pathways in stimulating human prostate cancer cell proliferation. It shows a potential role in brain function regulation through estrogen receptor activation, particularly influencing stress responses and neuroprotection (Handa et al., 2008).

Implications in Prostate Cancer Cell Migration

This androgen derivative has shown an inhibitory effect on prostate cancer cell migration through the activation of the estrogen receptor beta subtype. It plays a role in the modulation of prostate cancer growth and may be protective against prostate cancer invasion and metastasis (Guerini et al., 2005).

Safety And Hazards

5beta-Androstane-3beta,17beta-diol is classified as Carc. 2 - Repr. 1B according to the hazard classifications . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

5beta-Androstane-3beta,17beta-diol has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects . It may be the primary endogenous ligand of ERbeta in the prostate gland, and as a result of activation of the ERbeta, it has antiproliferative effects against prostate cancer cells . These findings suggest a novel and important role of 5beta-Androstane-3beta,17beta-diol in the regulation of the HPA axis and potential therapeutic applications .

properties

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-VXZRPZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312594
Record name 5beta-Androstane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Androstane-3beta,17beta-diol

CAS RN

6038-31-9
Record name 5β-Androstane-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Androstene-3beta,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Androstane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Gronowska, D Kwiatkowska, A Pokrywka… - Biology of …, 2010 - researchgate.net
In the second part of twentieth century anabolic-androgenic steroids were introduced into doping practice and received continuously increasing significance. In order to prove the usage …
Number of citations: 8 www.researchgate.net
E Kaguera, S Toki - Biochemical Journal, 1977 - portlandpress.com
As a result of studies of guinea-pig live testosterone 17beta-dehydrogenase (NADP+) (EC 1.1.1.64), a new testosterone 17beta-dehydrogenase was discovered. The new enzyme was …
Number of citations: 17 portlandpress.com
M Marchut - Endocrinologia Experimentalis, 1977 - europepmc.org
The metabolism of labelled androstenedione and testosterone in rabbit placenta on day 15 and 28 of gestation was studied in vitro. Extensive ring A reduction was observed. 5beta-…
Number of citations: 2 europepmc.org

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